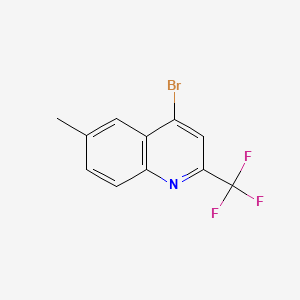
4-Bromo-6-methyl-2-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-methyl-2-(trifluoromethyl)quinoline is a chemical compound with the empirical formula C11H7BrF3N . It has a molecular weight of 290.08 . The IUPAC name for this compound is 4-bromo-6-methyl-2-(trifluoromethyl)quinoline .
Molecular Structure Analysis
The SMILES string for this compound isCC1=CC=C2N=C(C(F)(F)F)C=C(C2=C1)Br . The InChI code is 1S/C11H7BrF3N/c1-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 .
Wissenschaftliche Forschungsanwendungen
Synthesis of 4-(Trifluoromethyl)quinoline Derivatives : Under controlled conditions, Et 4,4,4-trifluoroacetoacetate can be condensed with anilines and cyclized to give 4-trifluoromethyl-2-quinolinones. These products can be heated with phosphoryl tribromide to yield 2-bromo-4-(trifluoromethyl)quinolines, which can be further converted into various derivatives including 4-(trifluoromethyl)quinolines and 4-trifluoromethyl-2-quinolinecarboxylic acids (Lefebvre, Marull, & Schlosser, 2003).
Study on Steric Pressure and Reactivity : A study on the relay propagation of crowding in derivatives showed that 4-bromo-2-(trifluoromethyl)quinoline, among others, can be deprotonated at Br- and CF3-flanked positions. This research provided insights into the buttressing effects caused by different substituents and their impact on reactivity (Schlosser et al., 2006).
Efficient Structural Elaboration of 2-(Trifluoromethyl)quinolinones : Another study demonstrated the acid-catalyzed cyclization-condensation between anilines and Et 4,4,4-trifluoroacetoacetate, leading to the formation of 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones. These can be converted into 4-bromo-2-(trifluoromethyl)quinolines, which undergo various reactions to produce functionally diverse derivatives (Marull & Schlosser, 2003).
Synthesis and Biomolecular Binding Properties : A study on the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via the Buchwald–Hartwig amination process was reported. This research highlighted the photophysical analyses and interactions with ct-DNA, suggesting potential applications in molecular biology (Bonacorso et al., 2018).
Antimicrobial and Antimalarial Agents : A series of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinolines and derivatives were synthesized and evaluated for their antimicrobial and antimalarial activities (Parthasaradhi et al., 2015).
Regioflexibility in Functionalization of Halogenated Quinolines : The study on 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline highlighted the possibilities of exhaustive functionalization reactions under specific conditions, revealing insights into the chemistry of halogenated quinolines (Marull & Schlosser, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-6-methyl-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N/c1-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXCDQBNYFVNFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674816 |
Source


|
| Record name | 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-methyl-2-(trifluoromethyl)quinoline | |
CAS RN |
18706-27-9 |
Source


|
| Record name | 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B599912.png)
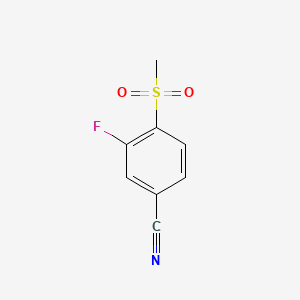

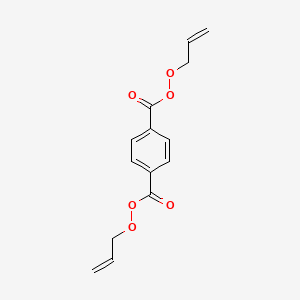
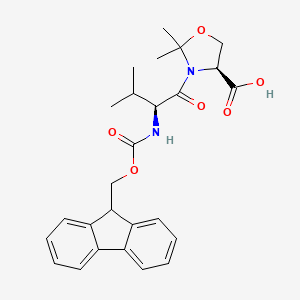
![2-Pentenal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2E)-](/img/structure/B599923.png)
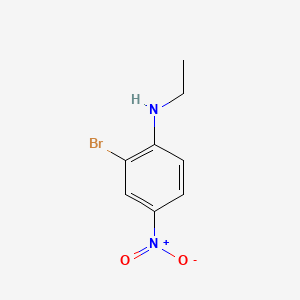
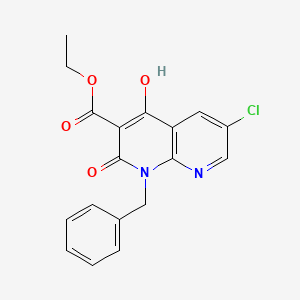
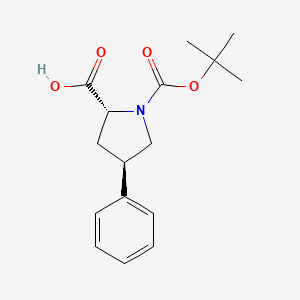
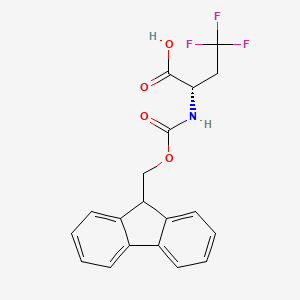
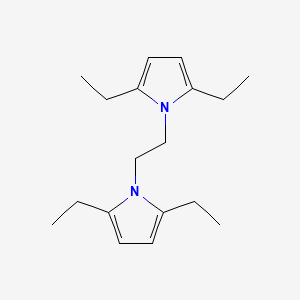
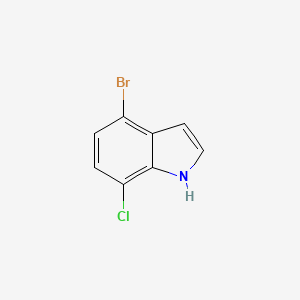
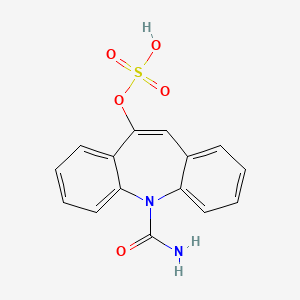
![:[9,9/'-Bi-4H-naphtho[2,3-b]pyran]-4,4/'-dione,2,2/',3,3/'-tetrahydro-5,6,6/',8,8/'-pentahydroxy-2,2](/img/no-structure.png)